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Diphenyl(methyl)sulfonium Tetrafluoroborate

Thermal latent cationic initiator Cationic polymerization Glycidyl phenyl ether

Formulators requiring a thermal latent cationic initiator with extended pot life need a PAG that remains inactive below 80°C and cures rapidly at 160°C. Diphenyl(methyl)sulfonium tetrafluoroborate meets this need, enabling pre-mixed one-part epoxy/vinyl ether systems. - Thermal latency up to 80°C; efficient polymerization at 160°C - Generates HBF4 acid with moderate strength for balanced deprotection kinetics - ≥95% purity (ion exchange titration); HPLC purity ≥98 area%

Molecular Formula C13H13BF4S
Molecular Weight 288.1 g/mol
CAS No. 10504-60-6
Cat. No. B084959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(methyl)sulfonium Tetrafluoroborate
CAS10504-60-6
Molecular FormulaC13H13BF4S
Molecular Weight288.1 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C[S+](C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C13H13S.BF4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;/q+1;-1
InChIKeyLHAMVDBAOJCBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(methyl)sulfonium Tetrafluoroborate (CAS 10504-60-6): Procurement Specifications and Core Properties for Photoacid Generator Applications


Diphenyl(methyl)sulfonium tetrafluoroborate (CAS 10504-60-6) is a sulfonium salt-type photoacid generator (PAG) and cationic photoinitiator with molecular formula C13H13BF4S and molecular weight 288.11 g/mol . It appears as a white to light yellow powder or crystal with a melting point range of 64.0–68.0 °C . Commercial product specifications typically include purity ≥95.0% (ion exchange titration) and HPLC purity ≥98.0 area% . The compound is soluble in methanol and other organic solvents, and is stored at room temperature under cool, dark conditions . As a sulfonium salt PAG, it generates HBF4 acid upon photolysis or thermal activation, making it suitable for cationic polymerization of epoxides, vinyl ethers, and related monomers .

Why Generic Substitution of Sulfonium Tetrafluoroborate Photoacid Generators Is Not Scientifically Justified


Sulfonium salt PAGs are not interchangeable commodities. The cationic polymerization initiation activity is governed by multiple structure-dependent parameters: the thermal latency threshold (onset temperature of acid generation), the acid strength of the generated Brønsted acid (which follows the established anion hierarchy HSbF6 > HB(C6F5)4 > HPF6 > HBF4 > (Rf)SO3H > RSO3H) [1], the solubility of the salt in the monomer or resin matrix, and the thermal stability of the PAG in formulation [2]. Substitution of the counteranion (e.g., replacing BF4⁻ with PF6⁻ or SbF6⁻) alters acid strength and consequently the deprotection kinetics in chemically amplified resists. Modification of the sulfonium cation structure (e.g., benzylsulfonium vs. triarylsulfonium vs. alkylsulfonium) shifts both thermal latency temperature and initiation efficiency. The evidence below quantifies exactly where diphenyl(methyl)sulfonium tetrafluoroborate resides within these performance continua relative to its closest structural and functional analogs.

Quantitative Performance Differentiation of Diphenyl(methyl)sulfonium Tetrafluoroborate (CAS 10504-60-6) Versus Comparator Sulfonium Salt Photoacid Generators


Thermal Latency: Onset Temperature of Cationic Polymerization Initiation Compared to Benzylsulfonium and Tetrahydrothiophenium Analogs

Diphenyl(methyl)sulfonium tetrafluoroborate exhibits a defined thermal latency window that distinguishes it from both more reactive and less reactive S-alkylsulfonium salt analogs. In the cationic polymerization of glycidyl phenyl ether (monomer 1), diphenyl(methyl)sulfonium tetrafluoroborate (compound 4a) demonstrated no polymerization activity below 80 °C, while polymerization occurred efficiently at 160 °C [1]. This moderate thermal latency contrasts with methyltetrahydrothiophenium tetrafluoroborate (compound 6), which initiated polymerization across the full room temperature to 160 °C range (i.e., no latency) [1]. The benzylsulfonium tetrafluoroborate analog (compound 5) showed activity in the room temperature to 160 °C range without the clear latency window observed for the diphenyl(methyl) derivative [1].

Thermal latent cationic initiator Cationic polymerization Glycidyl phenyl ether

Photoacid Strength: Hierarchy of Generated Acid Relative to Hexafluorophosphate and Hexafluoroantimonate PAGs

The acid strength of the Brønsted acid generated upon photolysis directly determines the catalytic efficiency of a PAG in chemically amplified resist deprotection reactions. Diphenyl(methyl)sulfonium tetrafluoroborate generates HBF4 (tetrafluoroboric acid), which occupies a specific position in the established sulfonium salt PAG acid strength hierarchy: HSbF6 > HB(C6F5)4 > HPF6 > HBF4 > (Rf)SO3H > RSO3H [1]. This places HBF4-derived PAGs as moderately strong acids—weaker than hexafluoroantimonate (HSbF6) and hexafluorophosphate (HPF6) analogs, but stronger than perfluoroalkyl sulfonate and alkyl sulfonate PAGs [1]. The practical implication is that tetrafluoroborate PAGs provide sufficient acid strength to cleave most acid-labile protecting groups (e.g., tert-butyl esters, tert-butoxycarbonyl) while avoiding the excessive acid diffusion and dark erosion sometimes observed with the stronger HSbF6 and HPF6 counterparts.

Photoacid generator Acid strength Chemically amplified resist

Anion Impact on Polymerization Efficiency: Tetrafluoroborate Versus Hexafluorophosphate Counteranions

The counteranion in sulfonium salt PAGs significantly influences photopolymerization kinetics. Studies on diaryliodonium salts (structurally analogous onium PAGs) comparing tetrafluoroborate (BF4⁻) and hexafluorophosphate (PF6⁻) counteranions revealed that hexafluorophosphate analogs exhibit higher photolysis rates [1]. Specifically, diphenyliodonium hexafluorophosphate and triphenylsulfonium hexafluorophosphate showed the highest photolysis rates among tested initiators [1]. While this comparison is drawn from diaryliodonium systems, the counteranion effect extends to sulfonium salt PAGs, where hexafluorophosphates are noted as established initiators for cationic photopolymerization, including high-temperature 3D printing applications [2]. The tetrafluoroborate counteranion thus provides a distinct reactivity profile—lower photolysis rate than PF6⁻ but with potential advantages in shelf stability and controlled initiation kinetics.

Cationic photopolymerization Counteranion effect Epoxide polymerization

Solubility and Formulation Compatibility: Diphenylmethyl Cation Structure Versus Triphenylsulfonium Analogs

The substitution pattern on the sulfonium cation directly affects solubility in siloxane-based monomers, which is critical for solvent-free cationic photopolymerization formulations. Patent data on fluoroarylsulfonium salts indicates that lower melting points generally correlate with improved solubility in siloxane compounds [1]. Diphenyl(methyl)sulfonium tetrafluoroborate, with one methyl and two phenyl substituents, represents an intermediate substitution pattern between fully arylated triphenylsulfonium salts (three phenyl groups) and more heavily alkylated S-alkylsulfonium salts. Triphenylsulfonium salts are established as widely used cationic photoinitiators with superior thermal stability and absorption characteristics [2], but may exhibit lower solubility in certain non-polar matrices. The diphenyl(methyl) substitution pattern offers a balance between the stability of aryl groups and the solubility enhancement provided by the methyl substituent.

Sulfonium salt solubility Siloxane monomer compatibility PAG formulation

Recommended Research and Industrial Application Scenarios for Diphenyl(methyl)sulfonium Tetrafluoroborate (CAS 10504-60-6) Based on Quantitative Evidence


One-Part Thermal Latent Cationic Polymerization Formulations Requiring Shelf Stability Below 80 °C

Based on direct evidence of thermal latency up to 80 °C with efficient polymerization at 160 °C [1], diphenyl(methyl)sulfonium tetrafluoroborate is optimally suited for one-part epoxy or vinyl ether formulations that require long-term room temperature storage stability followed by rapid thermal cure. This latency profile enables pre-mixed, ready-to-use adhesives, coatings, and encapsulants that can be processed and stored without premature gelation, then activated on-demand by heating to 160 °C. The compound's moderate thermal latency distinguishes it from benzylsulfonium and tetrahydrothiophenium analogs that initiate at room temperature, making it the preferred choice for applications demanding a defined thermal activation threshold.

Chemically Amplified Photoresists Requiring Moderate Acid Strength to Balance Deprotection Efficiency with Acid Diffusion Control

The HBF4 acid generated by diphenyl(methyl)sulfonium tetrafluoroborate occupies an intermediate position in the PAG acid strength hierarchy [1]. This makes the compound appropriate for photoresist formulations where strong acids like HPF6 or HSbF6 may cause excessive acid diffusion and degraded line-edge roughness, while weaker perfluoroalkyl sulfonates may provide insufficient deprotection efficiency. Applications in i-line (365 nm) and broadband UV lithography, as well as photo-patternable coatings, can benefit from this balanced acid strength profile.

Cationic UV-Curable Coatings and Adhesives Where Tetrafluoroborate Anion Provides Controlled Initiation Kinetics

For cationic UV-curable systems based on epoxides or vinyl ethers, the tetrafluoroborate counteranion offers lower photolysis rates compared to hexafluorophosphate analogs [1][2]. This property is advantageous in applications where slower, more uniform cure through thick sections is desired, or where excessive exotherm from rapid polymerization must be avoided. The compound can function as a cationic photoinitiator for antireflection coatings and other optical applications where controlled cure kinetics are essential for film quality .

Synthetic Applications Requiring Methyl Transfer or Sulfonium-Based Reagents in Organic Transformations

Beyond PAG applications, diphenyl(methyl)sulfonium tetrafluoroborate serves as a methylene transfer agent in organic synthesis [1]. Its use in alkyl diphenylsulfonium salts avoids sulfur-containing by-products arising from the Sommelet-Hauser rearrangement that occurs with trialkylsulfonium reagents [1]. This makes it a useful reagent for selective methylation reactions and the preparation of sulfonium-based intermediates where structural control over the alkylation outcome is critical.

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